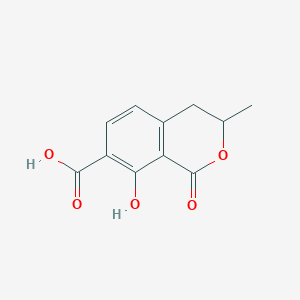

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid

Descripción general

Descripción

It is a white or off-white crystalline powder that is stable at room temperature and soluble in organic solvents such as alcohol and chloroform . This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product . Another method involves the condensation of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride and nitrobenzene, followed by subsequent reactions to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, ethers, or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized products, such as esters or amides.

Aplicaciones Científicas De Investigación

Pharmacological Research

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Case Study: Anti-inflammatory Effects

A study published in Phytotherapy Research demonstrated that the compound reduced inflammatory markers in animal models of arthritis. The results indicated a significant decrease in cytokine levels, suggesting its potential use as an anti-inflammatory agent .

Toxicological Studies

Given its structural relation to ochratoxin A, this compound has been the subject of toxicological assessments to understand its safety profile. Research has shown that it can exhibit nephrotoxic effects at high concentrations.

Table 2: Toxicological Data

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 in rats: 20-22 mg/kg |

| Chronic Exposure | Renal damage observed at high doses |

Biochemical Applications

In biochemistry, the compound has been utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain substrates, aiding in the understanding of enzyme kinetics.

Case Study: Enzyme Interaction Studies

Research conducted on its interaction with cytochrome P450 enzymes revealed that it acts as an inhibitor, providing insights into drug metabolism . This finding is crucial for developing safer pharmaceuticals by predicting drug interactions.

Agricultural Applications

The compound's antifungal properties have led to investigations into its use as a natural pesticide. Studies have shown efficacy against various fungal pathogens affecting crops.

Table 3: Antifungal Activity

| Fungal Pathogen | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 15 |

| Fusarium oxysporum | 20 |

Mecanismo De Acción

The mechanism of action of 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects such as anti-inflammatory and anticancer actions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid include other isocoumarin derivatives such as:

- 3,4-Dihydro-8-hydroxy-3-methylisocoumarin

- 8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one

- 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one-7-carboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and a valuable molecule in biological research.

Actividad Biológica

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid, also known as a derivative of isocoumarin, is a compound with significant biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 222.19 g/mol. The compound features a benzopyran structure with hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product.

Table: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Benzopyranone Reaction | Reaction with acetic anhydride followed by hydrogenation |

| Carbonylation | Involves the introduction of carbonyl groups |

| Hydroxylation | Addition of hydroxyl groups to enhance reactivity |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for further exploration in medicinal chemistry.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. This property is significant in reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have highlighted its potential as an anti-inflammatory agent . The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

Recent investigations have revealed promising anticancer activity. The compound has demonstrated the ability to inhibit the proliferation of cancer cells in vitro, particularly against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective potency .

Table: Biological Activities and IC50 Values

| Activity Type | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Anticancer | HCT-116 | 1.9 |

| Anticancer | MCF-7 | 2.3 |

| Antimicrobial | Various | Varies |

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. Its antioxidant activity primarily results from its capacity to neutralize reactive oxygen species (ROS), thus mitigating oxidative damage in cells.

In terms of anticancer action, the compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic proteins .

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of this compound:

- Anticancer Study : A study published in 2023 demonstrated that derivatives of this compound showed significant cytotoxicity against human melanoma and glioblastoma cells, indicating its potential utility in cancer therapy .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of this compound against resistant strains of bacteria and fungi, suggesting its role as a natural antimicrobial agent .

- Inflammatory Response : Research has also indicated that this compound can significantly reduce markers of inflammation in animal models, supporting its use in treating inflammatory diseases.

Propiedades

IUPAC Name |

8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-5-4-6-2-3-7(10(13)14)9(12)8(6)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPKYYDFBOZZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-43-9 | |

| Record name | Ochratoxin beta, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016281439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCHRATOXIN .BETA., (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILX1B0X92K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.